An In-depth Technical Guide to 5-Bromobenzo[d]oxazole-2-thiol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromobenzo[d]oxazole-2-thiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromobenzo[d]oxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details available data, outlines a probable synthetic protocol, and explores its role as a versatile building block, particularly in the context of developing targeted therapeutics.
Core Physical and Chemical Properties
5-Bromobenzo[d]oxazole-2-thiol is a pale yellow, needle-like solid.[1] Its core structure consists of a fused benzene and oxazole ring system, with a bromine substituent at the 5-position and a thiol group at the 2-position. This arrangement imparts specific reactivity and makes it a valuable intermediate in organic synthesis.[1][2] The quantitative physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNOS | [1][3] |
| Molecular Weight | 230.09 g/mol | [1] |
| CAS Number | 439607-87-1 | [1][3] |
| Melting Point | 278-284 °C | [1] |
| Appearance | Pale yellow needles | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 4°C to 8°C | [4] |
| Solubility | Data not available. Expected to have low solubility in water and better solubility in organic solvents like DMSO. | |
| XLogP3 | 2.4 | [3] |
| Topological Polar Surface Area | 53.4 Ų | [3] |
Experimental Protocols
Synthesis of 5-Bromobenzo[d]oxazole-2-thiol
Reaction Scheme:
Materials:
-
2-Amino-4-bromophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
Water
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromophenol and potassium hydroxide in anhydrous ethanol.
-
To the stirred solution, add carbon disulfide dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and filter to remove any insoluble impurities.
-
Acidify the aqueous solution with acetic acid to precipitate the crude 5-Bromobenzo[d]oxazole-2-thiol.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pale yellow needles.
Expected Spectral Properties
Although specific experimental spectral data for 5-Bromobenzo[d]oxazole-2-thiol is not available in the public domain, the following characteristics can be anticipated based on the analysis of structurally related compounds.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine, oxygen, and nitrogen atoms. A broad singlet corresponding to the thiol proton (S-H) may also be observed, which is typically exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the thiol group (C=S) is expected to appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the bromine and the fused oxazole ring.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 5-Bromobenzo[d]oxazole-2-thiol is expected to exhibit characteristic absorption bands:
-
A weak S-H stretching vibration around 2550 cm⁻¹.
-
C=N stretching vibration of the oxazole ring in the region of 1630-1660 cm⁻¹.
-
C-O-C stretching vibrations of the oxazole ring.
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Aromatic C-H and C=C stretching vibrations.
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A C-Br stretching vibration at lower wavenumbers.
Mass Spectrometry
The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (230 and 232 due to the isotopic abundance of bromine). The fragmentation pattern will likely involve the loss of small molecules such as CO, HCN, and the bromine radical, which is characteristic of benzoxazole and brominated aromatic compounds.
Role in Signaling Pathways and Drug Development
Derivatives of the benzoxazole scaffold are recognized for their wide range of biological activities, with a significant focus on their potential as anticancer agents.[5][6][7] Notably, several studies have highlighted the role of benzoxazole-2-thiol derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[5][6][7]
The logical workflow for the development of such inhibitors often starts with a versatile building block like 5-Bromobenzo[d]oxazole-2-thiol. The thiol group provides a reactive handle for further chemical modifications to synthesize a library of derivatives that can be screened for their inhibitory activity against VEGFR-2.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. usbio.net [usbio.net]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
